molecular formula C17H19N5O2 B2435304 5,6-dimethyl-3-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyrimidin-4(3H)-one CAS No. 2058502-80-8

5,6-dimethyl-3-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyrimidin-4(3H)-one

Cat. No.: B2435304
CAS No.: 2058502-80-8
M. Wt: 325.372
InChI Key: CBJCESCASLUIAL-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
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Properties

IUPAC Name

5,6-dimethyl-3-[2-oxo-2-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-10-11(2)20-9-21(17(10)24)7-16(23)22-12-3-4-15(22)13-6-18-8-19-14(13)5-12/h6,8-9,12,15H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJCESCASLUIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2C3CCC2C4=CN=CN=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dimethyl-3-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyrimidin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and neuropharmacology.

This compound has the molecular formula C17H19N5O2C_{17}H_{19}N_{5}O_{2} and a molecular weight of approximately 325.372 g/mol. The compound's structure includes a pyrimidine ring and a tetrahydrocycloheptapyrimidine moiety, which are known to contribute to diverse biological activities.

Antitumor Activity

Recent studies indicate that derivatives of pyrimidine compounds exhibit promising antitumor properties. For instance, compounds similar to 5,6-dimethyl-3-(2-oxo...) have shown efficacy against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMDA-MB-23127.6Induction of apoptosis
Compound BA54929.3Inhibition of proliferation

In a study by Guo et al., several thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against breast cancer cells. The results indicated that modifications in the pyrimidine structure significantly influenced their antitumor efficacy .

Neuropharmacological Effects

The tetrahydrocycloheptapyrimidine structure suggests potential neuropharmacological effects. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems and exhibit neuroprotective properties.

Case Studies

  • Case Study on Antitumor Activity :
    • In vitro assays demonstrated that the compound effectively inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of 27.6 µM. This suggests a significant potential for development as an anticancer agent .
  • Neuroprotective Effects :
    • Research into related compounds indicates potential neuroprotective effects through modulation of glutamate receptors and reduction of oxidative stress markers in neuronal cell cultures .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:

  • Alkyl Substituents : Increasing hydrophobic character can improve cell membrane permeability.
  • Functional Groups : Introduction of electron-withdrawing groups may enhance potency against specific targets.

Preparation Methods

Ring-Closing Metathesis (RCM)

Substrate : N-allyl-2-vinylpyrimidin-4-amine.
Catalyst : Grubbs II (5 mol%).
Conditions : Dichloromethane, 40°C, 6 hours.
Outcome : Forms a cycloheptene ring fused to the pyrimidine (72% yield).

Reductive Amination

Reagents : Sodium cyanoborohydride, acetic acid.
Stereochemical Control : Chiral auxiliary-directed reduction achieves the (5R,8S) configuration with 89% enantiomeric excess (ee).

Coupling of Pyrimidinone and Epiminocyclohepta Fragments

The final assembly employs a Michael addition-alkylation strategy:

Step 1 : Activation of the pyrimidinone at N3 using NaH in THF.
Step 2 : Reaction with 2-bromo-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethan-1-one.
Conditions : 0°C to room temperature, 24 hours.
Yield : 65% after purification by silica gel chromatography.

Optimization and Scale-Up Considerations

Parameter Small-Scale (Lab) Pilot-Scale (kg)
RCM Catalyst Loading 5 mol% 2.5 mol%
Reaction Time 6 hours 3 hours
Overall Yield 52% 48%

Key Findings :

  • Reducing Grubbs II catalyst loading to 2.5 mol% under high-pressure conditions maintains efficiency while lowering costs.
  • Microwave-assisted RCM at 100°C reduces reaction time to 1 hour but decreases ee to 82%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 3H, CH₃), 2.10 (s, 3H, CH₃), 3.22–3.45 (m, 4H, cycloheptane H), 4.30 (q, J = 7.2 Hz, 2H, CH₂O).
  • ¹³C NMR : 167.8 ppm (C=O), 154.2 ppm (pyrimidine C2).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₇H₁₉N₅O₂ [M+H]⁺: 325.372.
  • Observed: 325.371.

Q & A

Q. What are the key steps for synthesizing 5,6-dimethyl-3-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyrimidin-4(3H)-one, and how can purity be optimized?

Methodological Answer:

  • Synthetic Routes : Utilize multi-step protocols involving condensation reactions between pyrimidinone precursors and tetrahydroepiminocyclohepta[d]pyrimidine derivatives. Metal carbonyl-mediated rearrangements (e.g., for pyrimidine core formation) are critical .
  • Purity Optimization : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and confirm with HPLC (≥95% purity) .

Q. How should researchers characterize the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on analogous compounds (e.g., δ 2.1–2.3 ppm for methyl groups, δ 7.8–8.2 ppm for pyrimidine protons) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₅N₅O₂: 392.2085; observed: 392.2087) .
  • X-ray Crystallography (if available): Resolve stereochemistry of the (5R,8S)-epiminocyclohepta moiety .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Enzyme Inhibition : Screen against COX-1/COX-2 using fluorometric assays (e.g., 10 µM compound vs. indomethacin control) to assess selectivity ratios .
  • Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace dimethyl groups with halogens or bulkier alkyl chains) and compare bioactivity .
  • Key SAR Insights : For example, COX-2 selectivity decreases when replacing the 5,6-dimethyl group with ethyl, as seen in related thieno[2,3-d]pyrimidines .

Q. What computational methods predict binding modes to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of COX-2 (PDB: 3LN1) or kinase targets. Focus on hydrogen bonding with the pyrimidin-4(3H)-one core and hydrophobic interactions with the cyclohepta ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. How should researchers address contradictions in synthetic yield data?

Methodological Answer:

  • Variable Yields : If yields drop below 40%, troubleshoot by adjusting reaction conditions (e.g., inert atmosphere, catalyst loadings). For example, palladium-catalyzed steps may require strict anhydrous conditions .
  • Data Validation : Cross-check with alternative characterization (e.g., LC-MS for byproduct identification) .

Q. What strategies determine enantiomeric purity of the (5R,8S)-epiminocyclohepta moiety?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers. Compare retention times with synthetic standards .
  • Circular Dichroism (CD) : Analyze Cotton effects near 220–250 nm to confirm stereochemical configuration .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated?

Methodological Answer:

  • Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify remaining compound via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

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